Cas no 726206-53-7 (2-hydroxy-4-iodo-pyridine-3-carbaldehyde)

2-Hydroxy-4-iodo-pyridine-3-carbaldehyde is a halogenated pyridine derivative featuring both hydroxyl and aldehyde functional groups, making it a versatile intermediate in organic synthesis. The presence of an iodine substituent at the 4-position enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The aldehyde group offers further functionalization potential, including condensation or reduction reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where iodinated pyridines serve as key precursors. Its well-defined structure and reactivity profile make it a reliable building block for the development of specialized organic molecules.
2-hydroxy-4-iodo-pyridine-3-carbaldehyde structure
726206-53-7 structure
Product name:2-hydroxy-4-iodo-pyridine-3-carbaldehyde
CAS No:726206-53-7
MF:C6H4INO2
Molecular Weight:249.005933761597
MDL:MFCD14585381
CID:1756959
PubChem ID:18439926

2-hydroxy-4-iodo-pyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-4-iodo-pyridine-3-carbaldehyde
    • 1-iodo-2-methyl-4-oxaspiro[4.5]dec-1-en-3-one
    • 4-iodo-2-methyl-5,5-pentamethylene-2(5H)-furanone
    • NSC379111
    • 4-iodo-2-methylthiazole
    • AC1L7W2F
    • 4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde
    • 1,2-dihydro-4-iodo-2-oxopyridine-3-carbaldehyde
    • BS-29431
    • MSJYKVLQESELLY-UHFFFAOYSA-N
    • 726206-53-7
    • SCHEMBL3723673
    • BEB20653
    • DA-30312
    • 4-iodo-2-oxo-1H-pyridine-3-carbaldehyde
    • 2-hydroxy-4-iodonicotinaldehyde
    • SB55417
    • MDL: MFCD14585381
    • インチ: InChI=1S/C6H4INO2/c7-5-1-2-8-6(10)4(5)3-9/h1-3H,(H,8,10)
    • InChIKey: MSJYKVLQESELLY-UHFFFAOYSA-N
    • SMILES: O=CC1=C(O)N=CC=C1I

計算された属性

  • 精确分子量: 248.92868g/mol
  • 同位素质量: 248.92868g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 242
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • XLogP3: 0.1

2-hydroxy-4-iodo-pyridine-3-carbaldehyde Security Information

  • 储存条件:(BD335192)

2-hydroxy-4-iodo-pyridine-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM322936-1g
2-Hydroxy-4-iodonicotinaldehyde
726206-53-7 95%
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$444 2021-08-18
eNovation Chemicals LLC
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726206-53-7 95%
1g
$1000 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1741486-1g
4-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde
726206-53-7 98%
1g
¥1383.00 2024-05-02
A2B Chem LLC
AH21846-1g
2-Hydroxy-4-iodonicotinaldehyde
726206-53-7 98%
1g
$142.00 2024-04-19
1PlusChem
1P00FHLI-5g
4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde
726206-53-7 98%
5g
$528.00 2025-02-27
1PlusChem
1P00FHLI-25g
4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde
726206-53-7 98%
25g
$1729.00 2025-02-27
eNovation Chemicals LLC
K15416-5g
4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde
726206-53-7 95%
5g
$767 2025-02-25
Chemenu
CM322936-1g
2-Hydroxy-4-iodonicotinaldehyde
726206-53-7 95%
1g
$167 2022-06-10
Alichem
A029207290-1g
2-Hydroxy-4-iodonicotinaldehyde
726206-53-7 95%
1g
$500.00 2023-09-01
A2B Chem LLC
AH21846-5g
2-Hydroxy-4-iodonicotinaldehyde
726206-53-7 98%
5g
$402.00 2024-04-19

2-hydroxy-4-iodo-pyridine-3-carbaldehyde 関連文献

2-hydroxy-4-iodo-pyridine-3-carbaldehydeに関する追加情報

Comprehensive Guide to 2-Hydroxy-4-Iodo-Pyridine-3-Carbaldehyde (CAS No. 726206-53-7): Properties, Applications, and Market Insights

2-Hydroxy-4-iodo-pyridine-3-carbaldehyde (CAS No. 726206-53-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This halogenated pyridine derivative is characterized by its unique molecular structure, combining an aldehyde group with hydroxyl and iodine substituents. Its chemical formula is C6H4INO2, and it typically appears as a pale yellow to off-white crystalline powder. The compound's distinct properties make it valuable for various synthetic applications, particularly in the development of novel heterocyclic compounds and bioactive molecules.

The growing interest in iodinated pyridine derivatives like 2-hydroxy-4-iodo-pyridine-3-carbaldehyde stems from their versatility in organic synthesis. Researchers frequently utilize this compound as a building block for more complex molecular architectures. Its reactive aldehyde group allows for condensation reactions, while the iodine atom offers opportunities for further functionalization through cross-coupling reactions. These characteristics make it particularly useful in medicinal chemistry, where it serves as a precursor for potential drug candidates targeting various diseases.

In recent years, the demand for specialty chemicals like 2-hydroxy-4-iodo-pyridine-3-carbaldehyde has increased significantly, driven by advancements in pharmaceutical research and the need for novel therapeutic agents. The compound's molecular weight of 249.01 g/mol and its moderate solubility in polar organic solvents contribute to its handling characteristics in laboratory settings. When stored properly under recommended conditions (typically at 2-8°C in a dry environment), it maintains good stability, making it a reliable reagent for synthetic chemists.

The synthesis of 2-hydroxy-4-iodo-pyridine-3-carbaldehyde typically involves halogenation reactions of pyridine precursors, followed by selective oxidation steps. Modern synthetic approaches aim to improve yield and purity while minimizing environmental impact, reflecting the growing emphasis on green chemistry principles in chemical manufacturing. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify the compound's identity and purity, ensuring it meets the stringent requirements of research applications.

Beyond pharmaceutical applications, 2-hydroxy-4-iodo-pyridine-3-carbaldehyde finds use in material science, particularly in the development of functional materials with specific electronic or optical properties. Its ability to coordinate with metal ions makes it interesting for creating novel coordination complexes and catalysts. The compound's unique structure also shows promise in agrochemical research, where modified pyridine derivatives are being explored for their potential as crop protection agents with improved efficacy and environmental profiles.

The global market for fine chemicals like 2-hydroxy-4-iodo-pyridine-3-carbaldehyde continues to expand, with Asia-Pacific regions showing particularly strong growth due to increasing investment in pharmaceutical R&D. Quality standards for this compound vary by application, with pharmaceutical-grade material requiring higher purity levels (typically >98%) compared to industrial uses. Manufacturers are responding to this demand by developing more efficient production processes and implementing rigorous quality control measures to ensure batch-to-batch consistency.

Recent scientific literature highlights several innovative applications of 2-hydroxy-4-iodo-pyridine-3-carbaldehyde derivatives. These include their use in developing fluorescence probes for biological imaging, components of metal-organic frameworks (MOFs), and precursors for antimicrobial agents. The compound's versatility is further demonstrated by its role in creating molecular sensors that can detect specific analytes in environmental or biological samples. Such diverse applications underscore the importance of this chemical building block in contemporary research.

Handling 2-hydroxy-4-iodo-pyridine-3-carbaldehyde requires standard laboratory safety precautions, including the use of personal protective equipment and proper ventilation. While not classified as highly hazardous, appropriate chemical safety measures should always be followed when working with this compound. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions and disposal guidelines to ensure compliance with environmental regulations and workplace safety standards.

The future outlook for 2-hydroxy-4-iodo-pyridine-3-carbaldehyde appears promising, with ongoing research exploring new synthetic methodologies and applications. Advances in catalytic processes and flow chemistry may lead to more sustainable production methods, while continued investigation of its derivatives could yield breakthrough compounds in various fields. As the chemical industry moves toward more specialized and high-value products, compounds like 2-hydroxy-4-iodo-pyridine-3-carbaldehyde will likely play an increasingly important role in scientific innovation and industrial applications.

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